Z12-Tetradecenyl acetate

Description

Properties

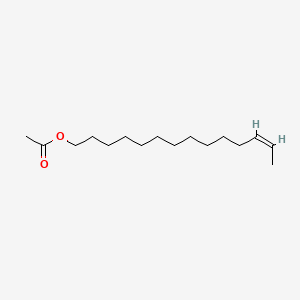

IUPAC Name |

[(Z)-tetradec-12-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJBZFQLVNBSHX-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35153-20-9, 35153-21-0 | |

| Record name | 12-Tetradecen-1-ol, 1-acetate, (12Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35153-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Tetradecen-1-ol, 1-acetate, (12E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035153210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery and Isolation of Z12-Tetradecenyl Acetate: A Technical Guide for Researchers

An in-depth exploration of the identification, isolation, and biosynthesis of the insect sex pheromone (Z)-12-Tetradecenyl acetate (B1210297), with a focus on its role in the Asian Corn Borer, Ostrinia furnacalis.

Introduction

(Z)-12-Tetradecenyl acetate (Z12-14:OAc) is a significant component of the sex pheromone blend of several lepidopteran species, most notably the Asian corn borer, Ostrinia furnacalis. This volatile organic compound plays a crucial role in chemical communication, mediating mate attraction and reproductive behavior. A thorough understanding of its discovery, the methodologies for its isolation and characterization, and its biosynthetic pathway is paramount for the development of effective and environmentally benign pest management strategies, such as mating disruption and mass trapping. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core scientific principles and experimental protocols associated with Z12-Tetradecenyl acetate.

Discovery and Identification in Ostrinia furnacalis

The identification of (E)- and (Z)-12-tetradecenyl acetates as the primary sex pheromone components in the Asian corn borer, Ostrinia furnacalis, marked a significant step in understanding the chemical ecology of this major agricultural pest.[1][2][3] Initial investigations involved the extraction of pheromone glands from virgin female moths, followed by sophisticated analytical techniques to isolate and identify the bioactive compounds.

Gas chromatography coupled with mass spectrometry (GC-MS) was instrumental in elucidating the chemical structures of the pheromone components. Further confirmation of the biological activity was achieved through electroantennography (EAG), which measures the electrical response of male moth antennae to the isolated compounds, and field trapping experiments that demonstrated the attractiveness of synthetic blends to male moths.

Quantitative Data

The precise blend and concentration of pheromone components are critical for effective chemical communication. The following tables summarize key quantitative data related to this compound in Ostrinia furnacalis.

| Parameter | Value | Insect Species | Reference |

| Isomeric Ratio (E/Z) | 53 : 47 | Ostrinia furnacalis | [1] |

| Purity of Synthesized (Z)-12-14Ac | 95.9% | - | [2] |

| Purity of Synthesized (E)-12-14Ac | 97.2% | - | [2] |

| Effective Trap Concentration | 1 x 10⁻⁷ - 1 x 10⁻⁵ g | Ostrinia furnacalis | [1] |

Table 1: Pheromone Composition and Purity

| Time Point | Relative Titer of Z12-14:OAc | Mating Frequency | Reference |

| Newly Emerged | Detectable | Low | [3] |

| 2nd Scotophase | Peak | Peak | [3] |

| 3rd Scotophase | High | High | [3] |

| Subsequent Scotophases | Decreased to baseline | Decreased | [3] |

Table 2: Temporal Fluctuation of Z12-14:OAc Titer and Mating Frequency in Ostrinia furnacalis

Experimental Protocols

The successful isolation and identification of this compound relies on a series of meticulous experimental procedures. The following sections detail the core methodologies employed.

Pheromone Extraction

-

Insect Rearing: Ostrinia furnacalis larvae are reared on an artificial diet under controlled laboratory conditions (e.g., 16:8 photoperiod, 25°C).[2]

-

Gland Excision: Pheromone glands are excised from 2- to 3-day-old virgin female moths during the scotophase (dark period), when pheromone titers are typically at their peak.[3]

-

Solvent Extraction: The excised glands are immediately submerged in a small volume of a non-polar solvent, such as hexane, for a defined period to extract the volatile pheromone components.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for separating and identifying the components of the pheromone extract.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS) is typically used for separation.

-

GC Program:

-

Initial temperature: 60°C for 2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 30°C/min.

-

Ramp 2: Increase to 230°C at a rate of 5°C/min.

-

Hold at 230°C for a duration sufficient for all components to elute.

-

Post-run: Increase to 245°C at 20°C/min and hold for 15 minutes to clean the column.[3]

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scanned over a range appropriate for the expected molecular weights of the pheromone components (e.g., m/z 40-500).

-

-

Identification: The mass spectrum of each eluting peak is compared with spectral libraries (e.g., NIST) and with the spectra of authentic synthetic standards of (Z)- and (E)-12-tetradecenyl acetate for positive identification.

Electroantennography (EAG)

EAG is employed to confirm the biological activity of the identified compounds by measuring the response they elicit from the male moth's antenna.

-

Antenna Preparation: An antenna is carefully excised from a male moth. The base and tip of the antenna are inserted into two electrodes containing a conductive solution.

-

Stimulus Delivery: A defined puff of air carrying a known concentration of the synthetic pheromone component is delivered over the antenna.

-

Signal Recording: The change in electrical potential across the antenna is amplified and recorded. A significant depolarization indicates that the compound is detected by the antennal olfactory receptors.

-

Dose-Response: EAG responses are typically measured across a range of concentrations to determine the sensitivity of the antenna to the compound.

Mandatory Visualizations

Biosynthesis of (E)- and (Z)-12-Tetradecenyl Acetate

The biosynthesis of (E)- and (Z)-12-tetradecenyl acetate in Ostrinia furnacalis has been elucidated through isotopic labeling studies. The proposed pathway involves a series of enzymatic reactions starting from a common fatty acid precursor.[4]

Caption: Proposed biosynthetic pathway of (E/Z)-12-tetradecenyl acetate in Ostrinia furnacalis.

Experimental Workflow for Pheromone Identification

The logical flow of experiments for the discovery and confirmation of this compound as a sex pheromone is a critical aspect of the research process.

Caption: Experimental workflow for the identification of this compound as a sex pheromone.

Conclusion

The discovery and characterization of this compound in Ostrinia furnacalis exemplifies the intricate process of insect chemical ecology research. The methodologies outlined in this guide, from pheromone extraction to advanced analytical techniques and biosynthetic pathway elucidation, provide a robust framework for researchers in this field. A continued and detailed understanding of these processes is essential for the innovation of sustainable and targeted pest control strategies, ultimately contributing to global food security and reduced reliance on conventional insecticides.

References

- 1. Sex pheromone components isolated from china corn borer,Ostrinia furnacalis guenée (lepidoptera: Pyralidae), (E)- and (Z)-12-tetradecenyl acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. real.mtak.hu [real.mtak.hu]

- 3. Transcriptome Analysis of Ostrinia furnacalis Female Pheromone Gland: Esters Biosynthesis and Requirement for Mating Success - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sex pheromone biosynthesis in the Asian corn borer Ostrinia furnacalis (II) : Biosynthesis of (E)‐ and (Z)‐12‐tetradecenyl acetate involves Δ14 desaturation | Lund University Publications [lup.lub.lu.se]

An In-depth Technical Guide to the Biosynthesis of (Z)-12-Tetradecenyl Acetate in Lepidoptera

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-12-Tetradecenyl acetate (B1210297) is a crucial semiochemical, acting as a potent sex pheromone in various Lepidopteran species, including several economically significant agricultural pests. A comprehensive understanding of its biosynthetic pathway is paramount for the development of novel, species-specific pest management strategies, such as mating disruption and the design of targeted enzyme inhibitors. This technical guide provides a detailed overview of the core biosynthetic pathway of (Z)-12-tetradecenyl acetate, from its fatty acid precursor to the final active pheromone component. It includes a summary of the key enzymes involved, available quantitative data, detailed experimental protocols for the characterization of this pathway, and visual representations of the biochemical and signaling cascades.

Core Biosynthetic Pathway

The biosynthesis of (Z)-12-tetradecenyl acetate in the pheromone glands of female moths is a multi-step enzymatic process that modifies a common saturated fatty acid precursor, palmitic acid (16:0). The pathway involves a coordinated series of desaturation, chain-shortening, reduction, and acetylation steps.[1] In species like the beet armyworm, Spodoptera exigua, this pathway is characterized by the action of a unique Δ12-desaturase.[1][2]

The key enzymatic steps are:

-

Δ11-Desaturation: The pathway is initiated by the introduction of a double bond at the 11th carbon position of palmitoyl-CoA, catalyzed by a Δ11-desaturase to produce (Z)-11-hexadecenoic acid.

-

Chain Shortening: The resulting C16 unsaturated fatty acid undergoes limited chain-shortening through β-oxidation to yield (Z)-9-tetradecenoic acid.

-

Δ12-Desaturation: A specialized Δ12-desaturase then introduces a second double bond at the 12th position of (Z)-9-tetradecenoic acid, forming (Z,E)-9,12-tetradecadienoic acid. This is a critical step in the biosynthesis of the major pheromone component in S. exigua.[1][2]

-

Reduction: The carboxyl group of the di-unsaturated fatty acyl-CoA is reduced to an alcohol by a fatty acyl reductase (FAR).

-

Acetylation: The final step is the esterification of the resulting fatty alcohol with an acetyl group, catalyzed by an acetyltransferase, to produce (Z)-12-tetradecenyl acetate.

This entire process is tightly regulated, primarily by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).

Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway of (Z,E)-9,12-tetradecadienyl acetate in Spodoptera exigua.

Enzymology of the Pathway

The specificity and efficiency of each enzymatic step are critical in determining the final pheromone blend. Below is a summary of the key enzymes and their known characteristics.

Quantitative Data on Biosynthetic Enzymes

| Enzyme Class | Enzyme Name | Species | Substrate(s) | Product(s) | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Notes |

| Desaturase | SexiDes5 | Spodoptera exigua | Palmitic acid (16:0), (Z)-9-tetradecenoic acid (Z9-14:Acid) | (Z)-11-hexadecenoic acid (Z11-16:Acid), (Z,E)-9,12-tetradecadienoic acid (Z9,E12-14:Acid) | Data not available | Data not available | Data not available | Multi-functional enzyme with both Δ11 and Δ12 desaturation activity.[2] |

| Fatty Acyl Reductase (FAR) | Slit-FAR1 | Spodoptera littoralis | (Z,E)-9,11-tetradecadienoyl-CoA | (Z,E)-9,11-tetradecadienol | 1.8 ± 0.3 | 1.2 ± 0.1 | 7.0 | Data from a closely related species.[3] |

| Fatty Acyl Reductase (FAR) | Slit-FAR1 | Spodoptera littoralis | (Z)-9-tetradecenoyl-CoA | (Z)-9-tetradecenol | 2.5 ± 0.4 | 1.0 ± 0.1 | 7.0 | Data from a closely related species.[3] |

| Acetyltransferase | - | Lepidoptera | Fatty alcohols | Fatty acyl acetates | Data not available | Data not available | Data not available | Generally exhibits broad substrate specificity. |

Note: Kinetic data for the specific enzymes in the (Z)-12-tetradecenyl acetate pathway in Spodoptera exigua is limited in the current literature. The provided data for the Fatty Acyl Reductase is from the closely related species Spodoptera littoralis and serves as a proxy. Further research is required to fully characterize the enzymes from S. exigua.

Regulation of Biosynthesis: The PBAN Signaling Pathway

The production of sex pheromones in moths is not continuous but is instead tightly regulated by a neurohormone called the Pheromone Biosynthesis Activating Neuropeptide (PBAN). PBAN is released from the subesophageal ganglion and acts on the pheromone gland to stimulate pheromone production.

The PBAN signaling cascade involves the following key steps:

-

Receptor Binding: PBAN binds to a specific G-protein coupled receptor (GPCR) on the membrane of the pheromone gland cells.

-

Signal Transduction: This binding activates a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+).

-

Enzyme Activation: The signaling cascade ultimately leads to the activation of key enzymes in the biosynthetic pathway, such as acetyl-CoA carboxylase, which provides the building blocks for fatty acid synthesis, and potentially the terminal reductases and acetyltransferases.

PBAN Signaling Pathway Diagram

Caption: Simplified diagram of the Pheromone Biosynthesis Activating Neuropeptide (PBAN) signaling pathway in a moth pheromone gland cell.

Experimental Protocols

The elucidation of the (Z)-12-tetradecenyl acetate biosynthetic pathway has been made possible through a combination of molecular and biochemical techniques. Below are detailed protocols for key experiments.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol describes the expression of candidate genes (e.g., desaturases, reductases) in a heterologous system, such as yeast (Saccharomyces cerevisiae), to confirm their function.

Experimental Workflow

Caption: Workflow for heterologous expression and functional analysis of pheromone biosynthetic enzymes.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Dissect pheromone glands from 2-3 day old virgin female moths during the scotophase.

-

Immediately freeze the glands in liquid nitrogen or place them in an RNA stabilization solution.

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) primers.

-

-

PCR Amplification and Cloning:

-

Design gene-specific primers based on the sequence of the candidate enzyme.

-

Amplify the full-length open reading frame (ORF) of the gene using high-fidelity DNA polymerase.

-

Clone the PCR product into a yeast expression vector (e.g., pYES2/NT).

-

-

Yeast Transformation and Culture:

-

Transform the expression vector into a suitable strain of S. cerevisiae (e.g., INVSc1).

-

Select for transformed yeast on appropriate selective media.

-

Grow a liquid culture of the transformed yeast and induce gene expression (e.g., with galactose for the GAL1 promoter).

-

-

Substrate Feeding and Lipid Extraction:

-

Supplement the yeast culture with the putative fatty acid substrate (e.g., palmitic acid for a Δ11-desaturase, or (Z)-9-tetradecenoic acid for a Δ12-desaturase).

-

After a period of incubation (e.g., 48 hours), harvest the yeast cells by centrifugation.

-

Extract the total lipids from the yeast pellet using a solvent mixture (e.g., chloroform:methanol).

-

-

GC-MS Analysis:

-

Derivatize the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by transesterification (e.g., with methanolic HCl).

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the enzymatic products.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Analysis

GC-MS is the gold standard for the identification and quantification of pheromone components.

Methodology:

-

Sample Preparation:

-

For pheromone gland extracts, excise the glands and extract with a small volume of a non-polar solvent like hexane (B92381) for 30 minutes.

-

For yeast extracts, follow the lipid extraction protocol above.

-

-

GC-MS Parameters:

-

Column: A non-polar or moderately polar capillary column (e.g., DB-5ms or DB-WAX).

-

Injector: Splitless injection mode is typically used for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min, and holding for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

-

-

Data Analysis:

-

Identify compounds by comparing their retention times and mass spectra to those of authentic standards.

-

Quantify the compounds by integrating the peak areas and comparing them to a standard curve.

-

In Vitro Enzyme Activity Assay for Fatty Acyl Reductase (FAR)

This protocol allows for the quantitative measurement of FAR activity using a microsomal preparation from heterologously expressed enzyme.

Methodology:

-

Preparation of Microsomes:

-

Express the FAR gene in a suitable system (e.g., insect cells or yeast).

-

Homogenize the cells in a buffer and pellet the cell debris by low-speed centrifugation.

-

Isolate the microsomal fraction by high-speed ultracentrifugation of the supernatant.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal preparation, a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.0), NADPH as a cofactor, and the fatty acyl-CoA substrate.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a solvent to extract the lipid products (e.g., hexane).

-

-

Product Analysis:

-

Analyze the extracted products by GC-MS to identify and quantify the fatty alcohol product.

-

Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction velocities.

-

Conclusion

The biosynthetic pathway of (Z)-12-tetradecenyl acetate in Lepidoptera is a well-defined process involving a series of enzymatic modifications of a common fatty acid precursor. The identification of a multi-functional desaturase in Spodoptera exigua highlights the evolutionary adaptations that lead to the production of species-specific pheromone blends. While the key enzymes have been identified, there remains a need for more detailed biochemical characterization, particularly the determination of kinetic parameters for the enzymes in the specific pathway of (Z)-12-tetradecenyl acetate synthesis. The experimental protocols outlined in this guide provide a framework for further research in this area, which will be crucial for the development of innovative and sustainable pest control strategies.

References

- 1. Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a delta 12 desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multi-Functional Desaturases in Two Spodoptera Moths with ∆11 and ∆12 Desaturation Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (Z)-12-Tetradecenyl Acetate in Insect Chemical Ecology: A Technical Guide

Abstract

(Z)-12-Tetradecenyl acetate (B1210297) (Z12-14:Ac) is a significant semiochemical in the chemical ecology of numerous insect species, primarily serving as a critical sex pheromone component. This technical guide provides an in-depth examination of the biosynthesis, perception, and behavioral effects of Z12-14:Ac, with a particular focus on the Asian corn borer, Ostrinia furnacalis. Detailed experimental protocols for the study of this compound are provided, alongside quantitative data from electrophysiological and behavioral assays. Furthermore, this guide illustrates key biological and experimental pathways using Graphviz diagrams to facilitate a deeper understanding of the molecular and procedural aspects of Z12-14:Ac research.

Introduction

Chemical communication is a cornerstone of insect behavior, governing fundamental activities such as mating, foraging, and oviposition. Pheromones, as intraspecific chemical signals, are paramount in orchestrating these behaviors. (Z)-12-Tetradecenyl acetate is a Type I lepidopteran sex pheromone characterized by a 14-carbon chain with a double bond at the 12th position and an acetate functional group. It is a key attractant for males of several pest species, most notably the Asian corn borer (Ostrinia furnacalis), a significant agricultural pest causing substantial economic losses in maize cultivation.[1][2] The specificity of this chemical signal makes it a powerful tool in integrated pest management (IPM) strategies, including population monitoring and mating disruption.[2] This guide delves into the core aspects of Z12-14:Ac's role in insect chemical ecology, providing researchers with a comprehensive resource on its biosynthesis, neural perception, and the methodologies used to study its effects.

Biosynthesis of (Z)-12-Tetradecenyl Acetate

The biosynthesis of moth sex pheromones, including Z12-14:Ac, is a multi-step enzymatic process occurring in the female's pheromone gland.[3] The pathway begins with common fatty acid precursors and involves a series of desaturation, chain-shortening, reduction, and acetylation steps to produce the final, species-specific pheromone components.

In the case of Ostrinia furnacalis, the biosynthesis of (E)- and (Z)-12-tetradecenyl acetates originates from palmitic acid (a C16 fatty acid).[3][4] A key enzymatic step is the Δ14 desaturation of palmitic acid, a process confirmed through deuterium (B1214612) labeling studies.[3][4] This is followed by a cycle of β-oxidation, which shortens the carbon chain to the required C14 length. The resulting fatty acyl precursor is then reduced to a fatty alcohol by a fatty acyl reductase (FAR).[5][6] The final step in the formation of Z12-14:Ac is the acetylation of the alcohol, catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase.[6]

Olfactory Perception and Signaling Pathway

The detection of Z12-14:Ac by male moths is a highly sensitive and specific process that occurs in specialized olfactory sensilla on the antennae. The perception of this pheromone initiates a cascade of events, converting a chemical signal into an electrical one that ultimately drives behavior.

The process begins as airborne pheromone molecules enter the pores of an olfactory sensillum and are bound by Odorant-Binding Proteins (OBPs) within the sensillum lymph. These OBPs transport the hydrophobic pheromone molecules to the dendritic membrane of an Olfactory Receptor Neuron (ORN).[7][8] The pheromone is then recognized by a specific Olfactory Receptor (OR), which is a transmembrane protein. Insect ORs are unique in that they form a ligand-gated ion channel, typically as a heteromeric complex with a highly conserved co-receptor known as Orco.[7][8]

Upon binding of Z12-14:Ac to its specific OR, the OR/Orco complex undergoes a conformational change, opening the ion channel and allowing an influx of cations (such as Ca²⁺) into the neuron.[8] This influx of positive ions depolarizes the ORN membrane, generating a receptor potential. If this potential reaches a certain threshold, it triggers a series of action potentials that are transmitted along the axon of the ORN to the antennal lobe of the insect's brain for further processing.[1][7] This neural signal, when integrated with other sensory information, leads to the characteristic upwind flight and mating behaviors observed in male moths.

Quantitative Data on Insect Response

The response of insects to Z12-14:Ac can be quantified using various electrophysiological and behavioral assays. These methods provide critical data for understanding the potency and specificity of the pheromone.

Electroantennography (EAG) Data

EAG measures the summated electrical response of the entire antenna to a volatile stimulus. The amplitude of the EAG response (in millivolts, mV) generally correlates with the sensitivity of the antennal receptors to the compound.

| Species | Compound | Dose (µg) | Mean EAG Response (mV ± SE) | Reference |

| Ostrinia furnacalis (male) | (Z/E)-12-Tetradecenyl acetate (27:73) | 10 | 1.8 ± 0.2 | [9] |

| Ostrinia furnacalis (male) | (Z/E)-12-Tetradecenyl acetate (27:73) | 100 | 2.5 ± 0.3 | [9] |

| Ostrinia furnacalis (male) | (Z/E)-12-Tetradecenyl acetate (27:73) | 1000 | 2.9 ± 0.4 | [9] |

Behavioral Response Data (Wind Tunnel and Field Trapping)

Behavioral assays, such as wind tunnel experiments and field trapping, quantify the attractiveness of Z12-14:Ac by measuring insect behavior, such as upwind flight, source contact, and trap capture rates.

| Species | Assay Type | Pheromone Blend | Key Findings | Reference |

| Ostrinia furnacalis | Field Trapping | Z12-14:Ac and E12-14:Ac | Ratios close to the natural female gland production (approx. 60:40 Z/E) yielded the most captured males. | [1] |

| Ostrinia furnacalis | Field Trapping | (E)- and (Z)-12-Tetradecenyl acetates | Traps with 1 x 10⁻⁷ to 1 x 10⁻⁵ g of the pheromone blend captured more males than live females. | [10] |

| Ostrinia nubilalis ("rare" males) | Behavioral Response | 40:60 ratio of (E)-12-tetradecenyl acetate to (Z)-12-tetradecenyl acetate | 3% of E-strain O. nubilalis males fly upwind in response to the O. furnacalis pheromone blend. | [11] |

Experimental Protocols

The study of Z12-14:Ac and its effects on insects relies on a suite of specialized experimental techniques. The following sections provide detailed methodologies for key experiments.

Pheromone Extraction and Chemical Analysis (GC-MS)

Objective: To identify and quantify the components of an insect's pheromone blend from the pheromone gland.

Protocol:

-

Gland Excision: Cold-anesthetize a virgin female moth during its calling period. Under a dissecting microscope, carefully excise the pheromone gland (typically located at the abdominal tip).

-

Solvent Extraction: Immediately place the excised gland into a small glass vial containing a minimal volume (e.g., 20-50 µL) of high-purity hexane.

-

Extraction Period: Allow the extraction to proceed for several hours at room temperature.

-

Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen gas.

-

GC-MS Analysis:

-

Injection: Inject 1-2 µL of the extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

GC Column: Use a non-polar or mid-polarity capillary column (e.g., DB-5ms) suitable for separating fatty acid derivatives.

-

Temperature Program: Begin with an initial oven temperature of approximately 60°C, hold for 2 minutes, then ramp up to 230-250°C at a rate of 5-10°C/min.[2]

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-450.

-

Identification: Identify compounds by comparing their retention times and mass spectra to those of authentic standards and libraries (e.g., NIST).

-

Electroantennography (EAG)

Objective: To measure the olfactory response of an insect antenna to Z12-14:Ac.

Protocol:

-

Antenna Preparation: Excise an antenna from a male moth at its base. Cut off the distal tip of the antenna.

-

Electrode Placement: Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode makes contact with the distal end, and the reference electrode is placed at the base of the antenna.

-

Airflow: Deliver a continuous stream of humidified, charcoal-filtered air over the antenna.

-

Stimulus Preparation: Prepare serial dilutions of Z12-14:Ac in a solvent like hexane. Apply a known amount (e.g., 10 µL) onto a small piece of filter paper and insert it into a Pasteur pipette.

-

Stimulus Delivery: Inject a puff of air through the pipette into the main airflow directed at the antenna. This will deliver the pheromone stimulus.

-

Recording: Record the resulting depolarization (a negative voltage deflection) using an amplifier and data acquisition software. The peak amplitude of this deflection is the EAG response.

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of male moths to a Z12-14:Ac source.

Protocol:

-

Wind Tunnel Setup: Use a wind tunnel with controlled airflow (typically 0.2-0.5 m/s), temperature, humidity, and lighting (dim red light for nocturnal species).

-

Pheromone Source: Place a dispenser (e.g., a rubber septum) loaded with a known amount of Z12-14:Ac at the upwind end of the tunnel.

-

Insect Acclimation: Place male moths in a release cage inside the downwind end of the tunnel for at least 30 minutes to acclimate.

-

Behavioral Observation: Release the moths and observe their behavior for a set period (e.g., 5 minutes). Record a sequence of behaviors, such as:

-

Activation (wing fanning, walking)

-

Take-off (initiation of flight)

-

Upwind flight (oriented flight towards the source)

-

Casting (zigzagging flight perpendicular to the wind)

-

Source contact (landing on or near the dispenser)

-

-

Data Analysis: Analyze the percentage of males exhibiting each behavior in response to the pheromone versus a solvent-only control.

Conclusion and Future Directions

(Z)-12-Tetradecenyl acetate is a pivotal molecule in the chemical ecology of Ostrinia furnacalis and other insect species. A thorough understanding of its biosynthesis, neural perception, and behavioral impact is essential for both fundamental research in neuroethology and the development of effective, environmentally benign pest management strategies. The protocols and data presented in this guide offer a robust framework for researchers in these fields.

Future research should aim to further elucidate the specific enzymes and genetic regulation involved in the Z12-14:Ac biosynthetic pathway. Advances in molecular techniques could enable the identification and characterization of the specific olfactory receptors responsible for its detection, potentially opening avenues for the development of novel insect repellents or attractants. Furthermore, expanding quantitative behavioral studies to a wider range of species and environmental conditions will refine our understanding of how this crucial semiochemical shapes insect behavior and interactions within their ecosystems.

References

- 1. Computational Model of the Insect Pheromone Transduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptome Analysis of Ostrinia furnacalis Female Pheromone Gland: Esters Biosynthesis and Requirement for Mating Success - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sex pheromone biosynthesis in the Asian corn borer Ostrinia furnacalis (II) : Biosynthesis of (E)‐ and (Z)‐12‐tetradecenyl acetate involves Δ14 desaturation | Lund University Publications [lup.lub.lu.se]

- 4. Sex pheromone biosynthesis in the Asian corn borer Ostrinia furnacalis (II): Biosynthesis of (E)‐ and (Z)‐12‐tetradecenyl acetate involves Δ14 desaturation (1990) | Chenghua Zhao | 64 Citations [scispace.com]

- 5. Two fatty acyl reductases involved in moth pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Moth olfactory receptor neurons adjust their encoding efficiency to temporal statistics of pheromone fluctuations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Altered olfactory receptor neuron responsiveness in rare Ostrinia nubilalis males attracted to the O. furnacalis pheromone blend - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (Z)-12-Tetradecenyl Acetate as a Sex Pheromone in Ostrinia Species: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-12-tetradecenyl acetate (B1210297) (Z12-14:OAc) is a key component of the sex pheromone in several species of the genus Ostrinia, most notably the Asian corn borer, Ostrinia furnacalis. This technical guide provides a comprehensive overview of the chemical ecology of Z12-14:OAc, including its role in sex pheromone blends, biosynthesis, and the experimental methodologies used for its identification and characterization. Detailed protocols for pheromone extraction, chemical analysis, electrophysiological assays, and behavioral studies are presented. Furthermore, this guide illustrates the core signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of the chemical communication system in these economically important pests.

Introduction

Chemical communication mediated by sex pheromones is a critical aspect of reproductive behavior in many insect species. In the genus Ostrinia, which includes significant agricultural pests, the identification and understanding of these chemical signals are paramount for the development of effective and environmentally benign pest management strategies, such as mating disruption and mass trapping. (Z)-12-tetradecenyl acetate is a primary active component in the sex pheromone blend of the Asian corn borer, Ostrinia furnacalis, and its precise composition, including the ratio of its isomers and the presence of other minor components, is crucial for eliciting a full behavioral response in males. This guide delves into the technical details of Z12-14:OAc's function and the scientific methods employed in its study.

Pheromone Composition and Quantitative Data

The sex pheromone of Ostrinia species is often a blend of several compounds, with the specific ratio of components being critical for species recognition and reproductive isolation. In Ostrinia furnacalis, the primary components are (Z)-12-tetradecenyl acetate and (E)-12-tetradecenyl acetate (E12-14:OAc). Some populations also utilize tetradecyl acetate (14:OAc) as a third component. The precise blend can vary geographically.

| Species | Population | (Z)-12-tetradecenyl acetate (Z12-14:OAc) | (E)-12-tetradecenyl acetate (E12-14:OAc) | Tetradecyl acetate (14:OAc) | Reference |

| Ostrinia furnacalis | Taiwan | 5.8 ± 3.5 ng/female | 6.6 ± 4.6 ng/female | 2.4 ± 1.7 ng/female | [1] |

| Ostrinia furnacalis | Xinjiang, China | Average proportion of 60.46% (of E/Z isomers) | - | Average proportion of 25.00% (of ternary blend) | [2] |

| Ostrinia furnacalis | China | Ratio of 53:47 (Z:E) | Ratio of 53:47 (Z:E) | - | [3] |

Experimental Protocols

Pheromone Gland Extraction

This protocol outlines the procedure for excising pheromone glands from female moths and extracting the pheromone components.

Materials:

-

Virgin female moths (2-5 days old)

-

Dissecting scissors and fine-tipped forceps

-

Glass vials with Teflon-lined caps

-

Hexane (B92381) (high-purity, for residue analysis)

-

Micropipettes

-

Internal standard (e.g., 11-dodecenyl acetate)

Procedure:

-

Select virgin female moths during their peak calling period (typically in the latter half of the scotophase).

-

Anesthetize the moth by chilling it on ice or with a brief exposure to CO2.

-

Using the dissecting scissors and forceps, carefully excise the terminal abdominal segments containing the pheromone gland (ovipositor).

-

Place the excised gland into a glass vial containing a known volume of hexane (e.g., 100 µL).

-

Add a known amount of an internal standard to the vial for quantification purposes.

-

Incubate the vial at room temperature for at least 1 hour to allow for the extraction of the pheromones into the solvent.

-

The resulting extract can then be concentrated under a gentle stream of nitrogen if necessary and is ready for chemical analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate, identify, and quantify the components of the pheromone extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for separating fatty acid derivatives (e.g., DB-23, SP-2330)

GC-MS Parameters (Example for O. furnacalis analysis):

-

Injection Volume: 1-3 µL

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp 1: Increase to 180 °C at 30 °C/min

-

Ramp 2: Increase to 230 °C at 5 °C/min

-

Hold at 230 °C for the elution of all components

-

Ramp 3: Increase to 245 °C at 20 °C/min, hold for 15 minutes (column cleaning)[3]

-

-

Carrier Gas: Helium

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI), 70 eV

-

Mass Scan Range: m/z 30-400

-

Source Temperature: 230 °C

-

Transfer Line Temperature: 250 °C

-

Data Analysis:

-

Identify the pheromone components by comparing their retention times and mass spectra to those of authentic standards.

-

Quantify the amount of each component by comparing its peak area to the peak area of the internal standard.

Electrophysiological Assay: Electroantennography (EAG)

EAG measures the overall electrical response of a male moth's antenna to odor stimuli, providing an indication of which compounds are detected by the olfactory system.

Materials:

-

Male moth

-

Dissecting microscope

-

Microelectrodes (glass capillaries filled with saline solution or tungsten wires)

-

Micromanipulators

-

EAG probe and amplifier

-

Data acquisition system

-

Odor delivery system (puffing purified air over a stimulus source)

Procedure:

-

Anesthetize a male moth and carefully excise one antenna at its base.

-

Mount the excised antenna between the two microelectrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the basal end. Conductive gel can be used to ensure good electrical contact.

-

Deliver a continuous stream of purified, humidified air over the antenna.

-

Introduce a pulse of air (a "puff") carrying the test odorant (e.g., a synthetic pheromone component dissolved in a solvent and applied to a filter paper) into the continuous air stream.

-

Record the change in electrical potential (the EAG response) from the antenna using the data acquisition system.

-

A solvent blank should be used as a negative control, and a known active compound can be used as a positive control.

Behavioral Assay: Wind Tunnel Bioassay

Wind tunnel assays are used to observe and quantify the behavioral responses of male moths to pheromone stimuli in a more naturalistic setting.

Materials:

-

Wind tunnel with controlled airflow, temperature, and light conditions

-

Male moths (acclimated to the test conditions)

-

Pheromone dispenser (e.g., a rubber septum impregnated with the synthetic pheromone blend)

-

Video recording equipment

Procedure:

-

Set the wind tunnel parameters to mimic natural conditions for the species (e.g., wind speed of 0.3 m/s, dim red light for nocturnal species).[4]

-

Place the pheromone dispenser at the upwind end of the tunnel.

-

Release a single male moth at the downwind end of the tunnel.

-

Observe and record the male's behavior for a set period (e.g., 2 minutes).

-

Score the behavior based on a predefined ethogram, which may include the following categories:

-

Activation: Wing fanning, antennal grooming.

-

Take-off: Initiation of flight.

-

Oriented upwind flight: Flying towards the pheromone source in a zigzagging pattern.

-

Close approach: Approaching within a certain distance of the source.

-

Landing: Landing on or near the source.

-

Courtship behavior: Attempting to copulate with the source.

-

-

Repeat the assay with a sufficient number of males for statistical analysis.

Visualizations

Pheromone Biosynthesis Pathway

Caption: Biosynthesis pathway of (Z)-12-tetradecenyl acetate in Ostrinia species.

Experimental Workflow for Pheromone Identification

Caption: General experimental workflow for the identification of sex pheromone components.

Olfactory Signaling Pathway

Caption: Simplified diagram of the olfactory signaling pathway in an insect olfactory receptor neuron.

Conclusion

(Z)-12-tetradecenyl acetate is a vital semiochemical in the reproductive biology of several Ostrinia species. A thorough understanding of its role, biosynthesis, and the behavioral responses it elicits is crucial for the development of targeted and sustainable pest management strategies. The methodologies and data presented in this guide provide a technical foundation for researchers and professionals working in the fields of chemical ecology, entomology, and pest control. Further research into the geographic variation of pheromone blends and the molecular basis of pheromone perception will continue to refine our ability to manipulate the chemical communication of these important insect pests.

References

- 1. Investigation of sex pheromone components of female asian corn borer,Ostrinia furnacalis (Hübner) (Lepidoptera: Pyralidae) in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptome Analysis of Ostrinia furnacalis Female Pheromone Gland: Esters Biosynthesis and Requirement for Mating Success - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Identification of Z12-Tetradecenyl Acetate in Pheromone Gland Extracts

This technical guide provides a comprehensive overview of the methodologies for the identification and analysis of Z12-tetradecenyl acetate (B1210297), a semiochemical found in the pheromone gland extracts of various insect species. The protocols and data presented are intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.

Quantitative Data Summary

The following tables summarize quantitative data related to the analysis of tetradecenyl acetate pheromone components in different insect species. While specific data for Z12-tetradecenyl acetate is often species-dependent and may require specific investigation, the presented data for related compounds provides a comparative baseline.

Table 1: Pheromone Component Titers in Female Glands

| Species | Pheromone Component | Mean Titer (ng ± SE) / Amount | Reference(s) |

| Cadra cautella (Almond Moth) | (Z,E)-9,12-tetradecadienyl acetate (ZETA) | 8.7 ± 0.46 to 21 ± 1.0 | |

| Cadra cautella (Almond Moth) | (Z)-9-tetradecenyl acetate (ZTA) | 2.0 ± 0.14 to 2.9 ± 0.15 | |

| Adoxophyes orana (Summerfruit Tortrix Moth) | (Z)-9-tetradecenyl acetate & (Z)-11-tetradecenyl acetate (Total) | Average of 182 ng (up to 462 ng) |

Table 2: Relative Abundance of Pheromone Components

| Species | Pheromone Component 1 | Ratio | Pheromone Component 2 | Reference(s) |

| Cadra cautella (Almond Moth) | (Z,E)-9,12-tetradecadienyl acetate | 14 | (Z)-9-tetradecenyl acetate | |

| Plodia interpunctella (Indian Meal Moth) | (Z,E)-9,12-tetradecadienyl acetate | 7 | (Z,E)-9,12-tetradecadienol | |

| Archips strojny (Tea Tortrix) | (Z)-11-tetradecenyl alcohol | 8 | (Z)-11-tetradecenyl acetate | |

| Euhyponomeutoides albithoracellus (Currant Bud Moth) | (E)-11-tetradecenyl acetate | 1 | (Z)-11-tetradecenyl acetate | |

| Adoxophyes orana (Summerfruit Tortrix Moth) | (Z)-9-tetradecenyl acetate | 3.5-11 : 1 (Average 6.2:1) | (Z)-11-tetradecenyl acetate |

Experimental Protocols

Detailed methodologies for the key experiments involved in the identification of this compound are provided below.

Pheromone Gland Extraction

This protocol outlines the procedure for obtaining pheromone extracts from the glands of female insects.

Materials:

-

Virgin female moths (typically 2-5 days old)

-

Fine dissecting scissors and forceps

-

Stereomicroscope

-

Glass vials with Teflon-lined caps

-

High-purity hexane (B92381)

-

Micropipette

-

Gentle stream of nitrogen (for concentration, if necessary)

-

Internal standard (e.g., a C15 or C17 hydrocarbon)

Procedure:

-

Animal Preparation: Select virgin female moths during their scotophase (dark period) when pheromone production is often at its peak. Anesthetize the moth by chilling it on ice for a few minutes.

-

Gland Excision: Under a stereomicroscope, carefully excise the abdominal tip containing the pheromone gland using fine dissecting scissors and forceps.

-

Extraction: Immediately place the excised glands into a glass vial containing a precise volume of high-purity hexane (e.g., 100 µL per 10 glands). It is recommended to add a known amount of an internal standard to the solvent before extraction for later quantification.

-

Incubation: Allow the extraction to proceed for at least 30 minutes at room temperature. Some protocols may suggest gentle agitation.

-

Sample Preparation: Carefully transfer the hexane extract to a clean vial, avoiding any tissue debris.

-

Concentration (Optional): If the concentration of the pheromone is expected to be low, the extract can be concentrated under a gentle stream of nitrogen.

-

Storage: Store the extract at -20°C until analysis to prevent the degradation of the pheromone components.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique used to separate, identify, and quantify the chemical components within the pheromone extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for separating fatty acid derivatives (e.g., HP-INNOWax, DB-5ms, or DB-225)

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium, at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp to 200°C at 10°C/min

-

Ramp to 290°C at 8°C/min, hold for 5 minutes (Note: The temperature program should be optimized based on the specific column and target analytes.)

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-500

-

Procedure:

-

Injection: Inject a small volume (e.g., 1 µL) of the pheromone extract into the GC-MS system.

-

Separation: The compounds in the extract are volatilized and separated based on their boiling points and interaction with the stationary phase of the capillary column.

-

Ionization and Fragmentation: As each compound elutes from the column, it enters the mass spectrometer where it is ionized by an electron beam and fragmented into characteristic ions.

-

Detection and Identification: The mass analyzer separates the fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This "fingerprint" is used to identify the compound by comparing it to spectral libraries (e.g., NIST) and the mass spectrum of an authentic synthetic standard of this compound.

Gas Chromatography with Electroantennographic Detection (GC-EAD)

GC-EAD is a technique used to identify which of the separated compounds in the extract are biologically active, meaning they elicit an electrical response from the insect's antenna.

Instrumentation:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Effluent splitter at the end of the GC column

-

Heated transfer line

-

Electroantennography (EAG) setup including micromanipulators, electrodes, and an amplifier

-

Data acquisition system to simultaneously record both FID and EAD signals

Procedure:

-

Antenna Preparation: Excise an antenna from a male moth and mount it between two electrodes filled with a conductive saline solution.

-

Injection: Inject a small volume (1-2 µL) of the pheromone gland extract into the GC.

-

Effluent Splitting: The effluent from the GC column is split. One portion goes to the FID, which detects all volatile compounds, and the other portion is directed through a heated transfer line to the prepared antenna.

-

Signal Recording: As the compounds elute from the GC, the FID produces a chromatogram. Simultaneously, the EAG records any depolarization of the antennal membrane, which indicates a neural response to a biologically active compound.

An In-depth Technical Guide to the Natural Sources and Occurrence of (Z)-12-Tetradecenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, occurrence, and biosynthesis of (Z)-12-Tetradecenyl acetate (B1210297), a significant insect sex pheromone. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and biological pathways.

Natural Occurrence of (Z)-12-Tetradecenyl Acetate

(Z)-12-Tetradecenyl acetate is a naturally occurring insect pheromone, primarily functioning as a sex attractant in various moth species. Its presence is crucial for chemical communication and mating. While it is a key component in the pheromone blend of certain species, it is often found alongside other related compounds that act synergistically to elicit a behavioral response.

Table 1: Quantitative Occurrence of (Z)-12-Tetradecenyl Acetate and Related Pheromones in Various Moth Species

| Species | Common Name | Pheromone Component(s) | Typical Amount (ng/female gland) | Reference |

| Ostrinia furnacalis | Asian corn borer | (Z)-12-Tetradecenyl acetate | Major component | [1] |

| Ostrinia nubilalis | European corn borer | (Z)-12-Tetradecenyl acetate | Component of pheromone system | [1] |

| Cadra cautella | Almond moth | (Z,E)-9,12-Tetradecadienyl acetate, (Z)-9-Tetradecenyl acetate | 2.0 ± 0.14 to 2.9 ± 0.15 (for (Z)-9-tetradecenyl acetate) | [2][3] |

| Spodoptera exigua | Beet armyworm | (Z,E)-9,12-Tetradecadienyl acetate, (Z)-9-Tetradecenyl acetate | Not specified | [2][4] |

| Plodia interpunctella | Indian Meal Moth | (Z,E)-9,12-Tetradecadienyl acetate | Not specified | [3] |

| Ephestia kuehniella | Mediterranean Flour Moth | (Z,E)-9,12-Tetradecadienyl acetate | Not specified | [3] |

| Ephestia elutella | Tobacco Moth | (Z,E)-9,12-Tetradecadienyl acetate | Not specified | [3] |

| Peridroma saucia | Variegated cutworm | (Z)-9-Tetradecenyl acetate | Reported presence | [5] |

Note: Quantitative data for (Z)-12-Tetradecenyl acetate is not always explicitly detailed in the literature. The table includes data for closely related and co-occurring pheromone components to provide context.

Biosynthesis of Tetradecenyl Acetate Pheromones

The biosynthesis of (Z)-12-Tetradecenyl acetate and related unsaturated acetates in moths is a well-orchestrated enzymatic process that primarily occurs in the pheromone glands of females. The general pathway starts with common fatty acid precursors and involves a series of desaturation, chain-shortening, reduction, and acetylation steps. The biosynthesis of the closely related and extensively studied (Z,E)-9,12-tetradecadienyl acetate provides a model for understanding the formation of these compounds.[3][4][6][7]

The key enzymatic steps are:

-

De novo fatty acid synthesis: The process begins with the synthesis of palmitic acid (16:Acid) or stearic acid (18:Acid).[2]

-

Desaturation: Specific desaturase enzymes introduce double bonds at precise locations on the fatty acid chain. For instance, a Δ11-desaturase converts palmitoyl-CoA to (Z)-11-hexadecenoic acid.[4][6]

-

Chain Shortening: The resulting unsaturated fatty acid can undergo limited β-oxidation to shorten the carbon chain, for example, from a C16 to a C14 acid.[4][6]

-

Further Desaturation: Additional desaturases, such as a Δ12-desaturase, can introduce a second double bond, leading to the formation of di-unsaturated fatty acids like (Z,E)-9,12-tetradecenoic acid.[2][6][7]

-

Reduction: The carboxyl group of the fatty acid is reduced to an alcohol by a fatty-acyl reductase (FAR).

-

Acetylation: The final step is the esterification of the alcohol with an acetyl group, catalyzed by an acetyltransferase, to form the final acetate pheromone.[2]

This entire process is often regulated by a pheromone biosynthesis activating neuropeptide (PBAN).[2][7]

Caption: Generalized biosynthetic pathway for a di-unsaturated acetate pheromone.

Experimental Protocols

The identification and quantification of (Z)-12-Tetradecenyl acetate and related pheromones from natural sources involve several key experimental procedures.

This protocol is adapted from methodologies used for various moth species.[3]

-

Insect Preparation: Select virgin female moths, typically 2 to 5 days post-emergence, during their scotophase (dark period) when pheromone production is maximal.

-

Gland Excision: Carefully excise the abdominal tips containing the pheromone glands using fine dissection scissors under a stereomicroscope.

-

Solvent Extraction: Immediately place the excised glands into a glass vial containing a small volume of high-purity hexane (B92381) (e.g., 100 µL per 10 glands).

-

Extraction Period: Allow the extraction to proceed for at least 30 minutes at room temperature.

-

Sample Collection: Carefully transfer the hexane extract to a clean vial, avoiding any tissue debris. The sample is now ready for analysis.

GC-MS is the standard method for identifying and quantifying volatile compounds in pheromone extracts.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically employed.

-

Injection: Inject a small volume (e.g., 1-2 µL) of the hexane extract into the GC inlet, which is operated in splitless mode to maximize sensitivity.

-

GC Program: A typical temperature program would be:

-

Initial temperature: 50-80°C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-15°C/minute to 250-280°C.

-

Final hold: Maintain the final temperature for 5-10 minutes.

-

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a range of m/z 40-400.

-

Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards.

GC-EAD is a powerful technique used to identify which compounds in a complex mixture are biologically active (i.e., detected by the insect's antenna).[4]

-

System Setup: The effluent from the GC column is split between a standard detector (e.g., Flame Ionization Detector - FID) and the EAD setup.

-

Antenna Preparation: A male moth antenna is excised and mounted between two electrodes connected to a high-impedance amplifier.

-

Analysis: The pheromone extract is injected into the GC. As compounds elute, they are simultaneously detected by the FID and passed over the antenna.

-

Data Interpretation: When an olfactorily active compound elutes, it elicits a nerve impulse from the antenna, which is recorded as a peak on the EAD trace. By aligning the FID and EAD chromatograms, the biologically active compounds can be identified.

Caption: Workflow for the extraction and analysis of insect pheromones.

References

- 1. Custom Insect Pheromones & IPM Solutions Manufacturer | Ecophero. [ecophero.com]

- 2. ent.iastate.edu [ent.iastate.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. (Z)-9-Tetradecenyl acetate | C16H30O2 | CID 5364714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a delta 12 desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a Δ 12 desaturase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Olfactory Receptor Neurons Responding to Z12-Tetradecenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z12-Tetradecenyl acetate (B1210297) is a crucial semiochemical, acting as a primary sex pheromone component for numerous lepidopteran species, most notably the Asian corn borer, Ostrinia furnacalis.[1] The detection of this volatile compound by male moths is a critical step in initiating mating behavior, making the olfactory receptor neurons (ORNs) that respond to it a key target for the development of novel pest management strategies. This guide provides a comprehensive technical overview of the ORNs responsive to Z12-Tetradecenyl acetate, focusing on the underlying molecular receptors, their functional characterization, the experimental protocols for their study, and the associated signaling pathways.

Core Receptors and Species of Focus

The primary organism for studying the reception of this compound is the Asian corn borer, Ostrinia furnacalis. Research has identified specific olfactory receptors (ORs) in this species that are tuned to this pheromone component.

Identified Olfactory Receptors in Ostrinia furnacalis

Functional studies utilizing heterologous expression systems have successfully deorphanized several pheromone receptors in O. furnacalis. Two receptors, in particular, have been shown to respond to this compound:

-

OfurOR4: This receptor shows a strong response to this compound and its E-isomer, E12-Tetradecenyl acetate. It is considered a main receptor for the primary sex pheromone components in this species.[2]

-

OfurOR6: This receptor also responds to the main sex pheromone components, with a notable response to E12-Tetradecenyl acetate.[2]

These receptors are located in the dendrites of ORNs housed within specialized hair-like structures on the male moth's antennae called sensilla trichodea.

Quantitative Data on Receptor Responses

| Olfactory Receptor | Ligand | Concentration (M) | Mean Current (nA) ± SEM |

| OfurOR4 | This compound | 10⁻⁴ | 1876.8 ± 165 |

| E12-Tetradecenyl acetate | 10⁻⁴ | 727.9 ± 120.4 | |

| OfurOR6 | E12-Tetradecenyl acetate | 10⁻⁴ | 140.7 ± 6.0 |

Data sourced from functional studies on O. furnacalis pheromone receptors.[2]

Olfactory Signaling Pathway

The binding of this compound to its cognate olfactory receptor on the dendritic membrane of an ORN initiates a rapid signaling cascade, leading to the generation of an action potential. The precise mechanism of insect olfactory signal transduction is still a subject of active research, with evidence supporting both ionotropic (ligand-gated ion channel) and metabotropic (G-protein coupled) pathways. It is widely accepted that insect ORs form a heteromeric complex with a highly conserved co-receptor, Orco.

Below is a diagram illustrating the current understanding of the dual signaling pathways in insect ORNs.

Experimental Protocols

The study of ORNs responsive to this compound relies on a suite of specialized electrophysiological and molecular techniques. The following sections provide detailed methodologies for the key experiments.

Electroantennography (EAG)

EAG measures the summated electrical potential from the entire antenna in response to an odorant stimulus, providing a general assessment of olfactory sensitivity.

Detailed Methodology:

-

Insect Preparation: An adult male O. furnacalis is immobilized by chilling or brief exposure to CO₂. One antenna is carefully excised at its base using micro-scissors. The base of the antenna is placed in contact with a reference electrode, and the distal tip is inserted into a recording electrode, both filled with a conductive solution (e.g., saline).

-

Odorant Delivery: A continuous stream of humidified, purified air is passed over the antenna. A defined volume of air is then passed through a Pasteur pipette containing a filter paper loaded with a known concentration of this compound in a solvent (e.g., hexane). This puff of odor-laden air is directed at the antenna.

-

Data Acquisition: The potential difference between the reference and recording electrodes is amplified and recorded. The response is measured as the peak amplitude of the negative voltage deflection from the baseline. A dose-response curve can be generated by testing a range of pheromone concentrations.[3][4]

Single-Sensillum Recording (SSR)

SSR is a more refined technique that allows for the recording of action potentials from individual ORNs within a single sensillum, providing information on the specificity and sensitivity of a neuron to a particular odorant.

Detailed Methodology:

-

Insect Preparation: The moth is restrained in a holder, such as a modified pipette tip, with its head and antennae exposed and immobilized. A reference electrode (e.g., a silver wire) is inserted into the insect's eye or another part of the head.[5][6]

-

Electrode Placement: Under high magnification, a sharpened tungsten or glass microelectrode is carefully advanced to make contact with the base of a single trichoid sensillum and penetrate the cuticle.[5]

-

Stimulation and Recording: Odorant stimuli are delivered as in EAG. The recording electrode detects the extracellular action potentials (spikes) from the ORN(s) within the sensillum.

-

Data Analysis: The number of spikes during a set period following the stimulus is counted and compared to the spontaneous firing rate before the stimulus to quantify the neuron's response.[7]

Functional Expression in Xenopus laevis Oocytes and Two-Electrode Voltage-Clamp (TEVC)

This technique involves expressing the olfactory receptor of interest in a heterologous system (Xenopus oocytes) to study its function in isolation.

Detailed Methodology:

-

cRNA Synthesis and Oocyte Injection: Complementary RNA (cRNA) for the target receptor (e.g., OfurOR4) and the co-receptor (Orco) are synthesized in vitro. Stage V-VII oocytes are harvested from a female Xenopus laevis and treated with collagenase to remove the follicular layer. The cRNAs are then microinjected into the oocytes.[8][9]

-

Two-Electrode Voltage-Clamp: After a 2-7 day incubation period to allow for receptor expression, an oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to maintain a set holding potential (voltage clamp).[10][11]

-

Ligand Application and Data Analysis: this compound is applied to the oocyte via the perfusion buffer. The current required to maintain the holding potential is recorded. An inward current indicates the opening of ion channels due to receptor activation. By applying a range of ligand concentrations, a dose-response curve can be generated, and the EC50 value (the concentration that elicits a half-maximal response) can be calculated.[9]

Conclusion

The olfactory receptor neurons in Ostrinia furnacalis that respond to this compound are highly specialized and sensitive components of the insect's olfactory system. The identification of specific receptors, such as OfurOR4 and OfurOR6, provides precise molecular targets for future research and development. The experimental protocols detailed in this guide form the foundation for characterizing these receptors and elucidating the intricacies of insect olfaction. A deeper understanding of these mechanisms holds significant promise for the development of targeted and environmentally benign strategies for pest control, as well as for broader applications in biosensors and drug discovery. Further research to determine the precise EC50 values and to fully unravel the downstream signaling components will be crucial in advancing these fields.

References

- 1. Custom Insect Pheromones & IPM Solutions Manufacturer | Ecophero. [ecophero.com]

- 2. Frontiers | Functional Studies of Sex Pheromone Receptors in Asian Corn Borer Ostrinia furnacalis [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 5. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 6. Electrophysiological Measurements from a Moth Olfactory System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Enantioselective Synthesis of Chiral Insect Pheromones: A Detailed Protocol for (R)- and (S)-Sulcatol as a Representative Example

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: While the user requested a protocol for the enantioselective synthesis of Z12-tetradecenyl acetate, a thorough review of the available scientific literature did not yield a specific, published protocol for the asymmetric synthesis of this particular pheromone. The majority of published syntheses focus on the preparation of a racemic mixture of (Z)- and (E)-12-tetradecenyl acetate. Therefore, this application note provides a detailed protocol for the enantioselective synthesis of another well-known chiral insect pheromone, Sulcatol (6-methylhept-5-en-2-ol). This protocol serves as a representative example of the strategies and methodologies employed in the enantioselective synthesis of chiral semiochemicals, which can be adapted for other structurally similar targets.

Introduction

Many insect pheromones are chiral molecules, and often only one enantiomer is biologically active, while the other may be inactive or even inhibitory. Therefore, the ability to synthesize enantiomerically pure pheromones is crucial for the development of effective and species-specific pest management strategies, as well as for fundamental research in chemical ecology. Sulcatol (6-methylhept-5-en-2-ol) is the aggregation pheromone of the ambrosia beetle, Gnathotricus sulcatus, a pest of timber. The natural pheromone is a mixture of the (S)-(+) and (R)-(-) enantiomers. The synthesis of both pure enantiomers is essential for studying the synergistic or antagonistic effects of the individual stereoisomers on the beetle's behavior.

This application note details a well-established method for the enantioselective synthesis of both (R)- and (S)-Sulcatol starting from commercially available chiral precursors derived from carbohydrates. This "chiral pool" approach provides a reliable route to obtaining the desired enantiomers with high optical purity.

Data Presentation

The following table summarizes the key transformations and reported yields for the synthesis of (S)-Sulcatol from L-fucose, as described by Schuler and Slessor (1977).

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |

| 1 | Protection of Diol | L-fucose | 1,2-O-Isopropylidene-α-L-fucopyranose | Acetone (B3395972), H₂SO₄ | 85 |

| 2 | Benzoylation | Product of Step 1 | 3-O-Benzoyl-1,2-O-isopropylidene-α-L-fucopyranose | Benzoyl chloride, Pyridine (B92270) | 92 |

| 3 | Deoxygenation (via tosylation and reduction) | Product of Step 2 | 3-Deoxy-1,2-O-isopropylidene-α-L-fucopyranose | 1. TsCl, Pyridine; 2. LiAlH₄ | 75 |

| 4 | Debenzoylation | Product of Step 3 | 1,2-O-Isopropylidene-3-deoxy-α-L-fucopyranose | KOH, Methanol (B129727) | 95 |

| 5 | Hydrolysis and Oxidative Cleavage | Product of Step 4 | 2,3,5-Trideoxy-4-O-formyl-L-glycero-pentose | 1. Dowex 50 [H⁺]; 2. NaIO₄ | 70 |

| 6 | Wittig Reaction | Product of Step 5 | (S)-(+)-Sulcatol | Isopropylidenetriphenylphosphorane | 57 |

| Overall Yield | L-fucose | (S)-(+)-Sulcatol | 13 |

Experimental Protocols

The following protocols are adapted from the synthesis of (S)-(+)-Sulcatol as described by Schuler and Slessor in the Canadian Journal of Chemistry, 1977, 55(18), 3280-3287.

Synthesis of (S)-(+)-Sulcatol from L-Fucose

Step 1: 1,2-O-Isopropylidene-α-L-fucopyranose

-

To a suspension of finely powdered L-fucose (10 g, 61 mmol) in anhydrous acetone (200 mL), add concentrated sulfuric acid (1 mL) dropwise with stirring at room temperature.

-

Continue stirring for 24 hours.

-

Neutralize the solution with solid sodium carbonate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the residue from ethyl acetate-hexane to yield 1,2-O-isopropylidene-α-L-fucopyranose.

Step 2: 3-O-Benzoyl-1,2-O-isopropylidene-α-L-fucopyranose

-

Dissolve the product from Step 1 (10 g, 49 mmol) in pyridine (50 mL).

-

Cool the solution to 0 °C and add benzoyl chloride (6.3 mL, 54 mmol) dropwise with stirring.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate (B86663).

-

Evaporate the solvent and purify the residue by column chromatography (silica gel, hexane-ethyl acetate) to give the benzoylated product.

Step 3: 3-Deoxy-1,2-O-isopropylidene-α-L-fucopyranose

-

Dissolve the product from Step 2 (10 g, 32 mmol) in pyridine (50 mL) and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (7.4 g, 39 mmol) in portions and stir at room temperature for 24 hours.

-

Work up the reaction as in Step 2 to obtain the tosylate.

-

Dissolve the crude tosylate in anhydrous tetrahydrofuran (B95107) (THF, 100 mL) and add lithium aluminum hydride (2.4 g, 64 mmol) in portions.

-

Reflux the mixture for 12 hours.

-

Cool the reaction and quench by the sequential addition of water, 15% aqueous sodium hydroxide (B78521), and water.

-

Filter the mixture and evaporate the solvent. Purify the residue by column chromatography to yield the deoxygenated product.

Step 4: 1,2-O-Isopropylidene-3-deoxy-α-L-fucopyranose

-

Dissolve the product from Step 3 (5 g, 17 mmol) in methanol (50 mL).

-

Add a solution of potassium hydroxide (1.1 g, 20 mmol) in methanol (10 mL).

-

Stir the mixture at room temperature for 4 hours.

-

Neutralize with solid carbon dioxide and evaporate the solvent.

-

Dissolve the residue in chloroform, filter, and evaporate to give the debenzoylated product.

Step 5: 2,3,5-Trideoxy-4-O-formyl-L-glycero-pentose

-

Suspend the product from Step 4 (3 g, 16 mmol) and Dowex 50 [H⁺] resin (3 g) in water (30 mL).

-

Stir the mixture at room temperature for 24 hours.

-

Filter off the resin and wash with water.

-

To the combined filtrate and washings, add a solution of sodium periodate (B1199274) (3.4 g, 16 mmol) in water (20 mL) dropwise at 0 °C.

-

Stir for 1 hour, then extract with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent carefully to yield the crude aldehyde. This product is used immediately in the next step.

Step 6: (S)-(+)-6-Methylhept-5-en-2-ol ((S)-(+)-Sulcatol)

-

Prepare the Wittig reagent by adding n-butyllithium (1.6 M in hexane, 10 mL, 16 mmol) to a suspension of isopropyltriphenylphosphonium (B8661593) iodide (7.0 g, 16 mmol) in anhydrous THF (50 mL) at 0 °C under an inert atmosphere.

-

Stir the resulting red solution for 30 minutes.

-

Add a solution of the crude aldehyde from Step 5 in THF (10 mL) dropwise to the ylide solution at 0 °C.

-

Stir the mixture at room temperature for 12 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the residue by column chromatography (silica gel, hexane-ethyl acetate) followed by distillation to obtain pure (S)-(+)-Sulcatol.

The synthesis of (R)-(-)-Sulcatol can be achieved following a similar reaction sequence starting from 2-deoxy-D-ribose.

Mandatory Visualization

Caption: Synthetic workflow for the enantioselective synthesis of (S)-(+)-Sulcatol.

Application Note & Protocol: Gas Chromatography Analysis of (Z)-12-Tetradecenyl Acetate and its Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-12-Tetradecenyl acetate (B1210297) is a crucial component of the sex pheromone of several insect species, most notably the Asian corn borer, Ostrinia furnacalis.[1][2][3][4][5] The precise isomeric ratio of this compound and its geometric isomer, (E)-12-tetradecenyl acetate, is critical for eliciting a behavioral response in males.[1][2] Therefore, accurate qualitative and quantitative analysis of these isomers is essential for research in chemical ecology, pest management, and the development of pheromone-based control strategies. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the primary analytical technique for the separation and quantification of these volatile compounds.[1][2] This application note provides a detailed protocol for the analysis of (Z)-12-tetradecenyl acetate and its isomers, including sample preparation, GC-MS conditions, and data interpretation.